molecular formula C13H16N2O B8305821 5-(cyclohexyloxy)-1H-indazole

5-(cyclohexyloxy)-1H-indazole

Cat. No. B8305821
M. Wt: 216.28 g/mol
InChI Key: XTQJBQZHGKMNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

Cyclohexanol (0.315 ml, 2.98 mmol), triphenylphosphine (442 mg, 1.64 mmol) and dibenzyl azodicarboxylate (534 mg, 1.17 mmol) were added at 0° C. to a solution of the 1H-indazol-5-ol (200 mg, 1.49 mmol) obtained in Reference Example 4 in tetrahydrofuran (16 ml). After 30 minutes, the mixture thus obtained was warmed up to room temperature. After stirring overnight, the reaction solution was concentrated under reduced pressure and a-1M aqueous sodium hydroxide solution (20 ml) was added to the resulting residue, followed by extraction with ethyl acetate (20 ml×2). The organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol, hexane/ethyl acetate) to obtain 5-(cyclohexyloxy)-1H-indazole (140 mg, 43%).
Quantity
0.315 mL
Type
reactant
Reaction Step One
Quantity
442 mg
Type
reactant
Reaction Step One
Quantity
534 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC1C=CC=CC=1)=O)=NC(OCC1C=CC=CC=1)=O.[NH:49]1[C:57]2[C:52](=[CH:53][C:54](O)=[CH:55][CH:56]=2)[CH:51]=[N:50]1>O1CCCC1>[CH:1]1([O:7][C:54]2[CH:53]=[C:52]3[C:57](=[CH:56][CH:55]=2)[NH:49][N:50]=[CH:51]3)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.315 mL
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
442 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
534 mg
Type
reactant
Smiles
N(=NC(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
200 mg
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)O
Step Two
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a-1M aqueous sodium hydroxide solution (20 ml) was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (20 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The organic layer dried
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol, hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCCC1)OC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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